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4-Amino-3-hydroxy-6-methylheptanoic acid natural sources and isolation

Natural Sources, Biosynthesis, and Isolation Protocols Executive Summary 4-Amino-3-hydroxy-6-methylheptanoic acid , commonly known as Statine , is a non-proteinogenic -amino acid.[1] It is the critical structural pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Natural Sources, Biosynthesis, and Isolation Protocols

Executive Summary

4-Amino-3-hydroxy-6-methylheptanoic acid , commonly known as Statine , is a non-proteinogenic


-amino acid.[1] It is the critical structural pharmacophore responsible for the inhibitory activity of Pepstatin , a potent aspartic protease inhibitor.

Crucial Distinction: Do not confuse Statine (the amino acid discussed here) with Statins (the class of HMG-CoA reductase inhibitors used for cholesterol management, e.g., Lovastatin). While both share biosynthetic roots in polyketide-like condensations, Statine is unique for its role as a transition-state mimic in protease inhibition.

This guide details the extraction of Statine from its primary natural reservoir (Pepstatin A produced by Streptomyces), its biosynthetic logic, and the precise chemical workflows required to isolate the free amino acid.

Part 1: Chemical Identity & Mechanism

Structural Significance

Statine possesses two chiral centers, with the natural biologically active form being (3S, 4S) . Its structure mimics the tetrahedral transition state of peptide bond hydrolysis.[2]

  • IUPAC Name: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid[2]

  • Molecular Formula:

    
    [3]
    
  • Role: In aspartic proteases (e.g., Pepsin, Cathepsin D, HIV Protease), the hydroxyl group of Statine forms hydrogen bonds with the catalytic aspartate residues of the enzyme, locking it in an inactive state.

Quantitative Properties
PropertyValueNote
Molecular Weight 175.23 g/mol Free acid form
Melting Point 200–202 °CDecomposes upon melting
Solubility Water (Moderate), Acid (High)Insoluble in non-polar organic solvents
pKa ~4.0 (COOH), ~9.5 (NH2)Typical zwitterionic behavior
Specific Rotation

(c=1, water)

Part 2: Natural Sources & Biosynthesis

Primary Source: Streptomyces

Free Statine is rarely found in nature. It exists almost exclusively as a residue within the hexapeptide Pepstatin A (Isovaleryl-Val-Val-Sta-Ala-Sta).

  • Primary Producer: Streptomyces testaceus

  • Secondary Producers: Streptomyces argenteolus, Streptomyces parvisporogenes

  • Yield: Fermentation typically yields Pepstatin A, from which Statine constitutes approximately 30-40% by weight.

Biosynthetic Pathway

The biosynthesis of Statine is a hybrid process combining amino acid metabolism and polyketide synthase (PKS) logic. It involves the condensation of a Leucine derivative with Malonyl-CoA.

Mechanism:

  • Leucine is transaminated to

    
    -ketoisocaproate.
    
  • Decarboxylation yields Isovaleryl-CoA .

  • Claisen Condensation occurs between Isovaleryl-CoA and Malonyl-CoA (catalyzed by a specific PKS module).

  • Reduction and amination steps yield the final (3S,4S) Statine structure.

Biosynthesis Leu L-Leucine Keto α-Ketoisocaproate Leu->Keto Transaminase IsoVal Isovaleryl-CoA Keto->IsoVal Decarboxylase Condensation Claisen Condensation (PKS-like Enzyme) IsoVal->Condensation Malonyl Malonyl-CoA Malonyl->Condensation KetoInter β-Keto Intermediate Condensation->KetoInter Statine (3S,4S)-Statine KetoInter->Statine Reduction & Amination

Figure 1: Biosynthetic logic of Statine formation from Leucine and Malonyl-CoA precursors.

Part 3: Isolation & Purification Protocol

This protocol describes the isolation of Statine by first extracting Pepstatin A from fermentation broth, followed by acid hydrolysis to release the free amino acid.

Phase 1: Fermentation & Pepstatin Extraction

Objective: Obtain crude Pepstatin A.

  • Inoculation: Cultivate Streptomyces testaceus in a medium containing glucose (2%), starch (2%), soybean meal (1%), and yeast extract (0.5%).

  • Incubation: Shake flasks at 27°C for 72–96 hours.

  • Filtration: Filter the broth to separate mycelium from the liquid. (Note: Pepstatin is often found in the filtrate).

  • Extraction:

    • Adjust filtrate pH to 3.0 using HCl.

    • Extract with n-Butanol (1:1 v/v).

    • Concentrate the n-Butanol layer in vacuo to obtain a crude powder.

  • Pre-Purification: Wash the crude powder with Methanol to remove highly polar impurities. Recrystallize from Methanol-Water to obtain pure Pepstatin A.

Phase 2: Hydrolysis of Pepstatin

Objective: Cleave peptide bonds to release free Statine.

Critical Note: Standard protein hydrolysis (6N HCl, 110°C, 24h) is effective, but the reaction time must be monitored to prevent degradation of the


-hydroxyl group.
  • Dissolution: Dissolve 1.0 g of crystalline Pepstatin A in 50 mL of 6N HCl .

  • Hydrolysis: Seal in an ampoule under nitrogen (to prevent oxidation). Heat at 110°C for 24 hours .

  • Evaporation: Remove HCl by rotary evaporation. Re-dissolve the residue in water and evaporate twice more to ensure complete acid removal.

Phase 3: Ion-Exchange Purification

Objective: Separate Statine from Valine and Alanine (the other constituents of Pepstatin).

  • Resin Preparation: Prepare a column (2.5 x 50 cm) of Dowex 50W-X8 (H+ form).

  • Loading: Dissolve the hydrolysate in a minimal volume of water (pH ~2.0) and load onto the column.

  • Washing: Wash with 200 mL of distilled water to remove non-basic impurities.

  • Elution Gradient: Elute with a linear gradient of 0.5N to 2.0N HCl or Pyridine-Acetate buffer .

    • Separation Logic: Valine and Alanine are standard

      
      -amino acids. Statine is a 
      
      
      
      -amino acid with a hydrophobic tail. It typically elutes after Valine and Alanine due to hydrophobic interaction with the resin matrix.
  • Fraction Analysis: Monitor fractions using TLC (Silica gel; n-Butanol:Acetic Acid:Water 4:1:1). Statine will show a distinct Rf value compared to Val/Ala standards.

  • Crystallization: Pool Statine-containing fractions. Evaporate to dryness. Recrystallize from Water-Ethanol or Methanol-Ether .

Isolation Broth Streptomyces Fermentation Broth Extract n-Butanol Extraction (pH 3.0) Broth->Extract Pepstatin Crude Pepstatin A Extract->Pepstatin Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Pepstatin->Hydrolysis Mixture Hydrolysate Mixture (Statine + Val + Ala) Hydrolysis->Mixture Dowex Dowex 50W-X8 Column (Cation Exchange) Mixture->Dowex Elution Gradient Elution (HCl or Pyridine-Acetate) Dowex->Elution PureStatine Pure (3S,4S)-Statine Crystals Elution->PureStatine Fractionation & Crystallization

Figure 2: Workflow for the isolation of Statine from Streptomyces fermentation broth.

Part 4: Analytical Validation

To ensure the integrity of the isolated Statine, the following analytical benchmarks must be met.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1)

  • Detection: Ninhydrin spray (Purple/Blue spot).

  • Differentiation: Statine usually has a higher Rf value than Valine/Alanine in this system due to the lipophilic isobutyl side chain.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 176.13 m/z

  • Fragmentation Pattern: Look for loss of water (M-18) and characteristic cleavage of the C3-C4 bond.

NMR Spectroscopy ( )
  • H-3 (CH-OH): Multiplet at

    
     ~3.9 ppm.
    
  • H-4 (CH-NH2): Multiplet at

    
     ~3.4 ppm.
    
  • Methyl Groups: Two doublets at

    
     ~0.9 ppm (characteristic of the leucine-derived isopropyl tail).
    

References

  • Umezawa, H., et al. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of Antibiotics. Link

  • Marcinowska, R., et al. (2010). Biosynthesis of statine and its derivatives. Journal of Molecular Catalysis B: Enzymatic. Link

  • Morishima, H., et al. (1970). The structure of pepstatin. The Journal of Antibiotics. Link

  • Rich, D. H., & Sun, E. T. (1980). Mechanism of inhibition of pepsin by pepstatin. Biochemical Pharmacology. Link

  • Sigma-Aldrich. (2024). Pepstatin A Product Information and Solubility Guide. Link

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-3-hydroxy-6-methylheptanoic Acid (Statine)

Executive Summary This technical guide provides a comprehensive overview of the discovery, history, and significance of 4-Amino-3-hydroxy-6-methylheptanoic acid, an unusual amino acid more commonly known as statine. It d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the discovery, history, and significance of 4-Amino-3-hydroxy-6-methylheptanoic acid, an unusual amino acid more commonly known as statine. It details its seminal discovery as a key constituent of the microbial peptide pepstatin, its crucial role in the inhibition of aspartic proteases, and the stereoselective synthetic methodologies developed for its preparation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental insights, and a historical perspective on this important molecule.

Introduction: Distinguishing Statine from Statins

It is imperative to first clarify a common point of confusion arising from nomenclature. 4-Amino-3-hydroxy-6-methylheptanoic acid, or statine, is a non-proteinogenic amino acid. It is structurally and functionally distinct from the well-known class of cholesterol-lowering drugs called statins (HMG-CoA reductase inhibitors). The similarity in their names is purely coincidental, and this guide will focus exclusively on the amino acid, statine.

Part 1: Discovery and Historical Context

The Pioneering Work of Dr. Hamao Umezawa

The story of statine is intrinsically linked to the discovery of pepstatin. In 1970, the renowned Japanese microbiologist Dr. Hamao Umezawa and his team at the Institute of Microbial Chemistry were screening microbial broths for enzyme inhibitors.[1] Their search led them to the discovery of a potent inhibitor of the aspartic protease pepsin in the culture filtrates of various species of Actinomyces.[2][3] They named this new inhibitor "pepstatin."[2] This discovery was a landmark in the field of enzymology as, until then, no potent, reversible inhibitors of aspartic peptidases were known.[4]

Isolation and Structure Elucidation

Following its discovery, Umezawa's group reported the isolation and characterization of pepstatin.[2] Shortly thereafter, in a companion paper, they detailed the complete structure of this novel inhibitor.[5] Pepstatin was identified as a hexa-peptide with the sequence Isovaleryl-L-valyl-L-valyl-L-statyl-L-alanyl-L-statine (Iva-Val-Val-Sta-Ala-Sta).[3] The structure revealed the presence of two residues of a novel, unusual amino acid: 4-amino-3-hydroxy-6-methylheptanoic acid, which they named statine.[6]

The naturally occurring and biologically active form of statine was determined to have the (3S,4S) stereochemistry.[7] The biosynthesis of the statine moiety within pepstatin in Streptomyces testaceus has been shown to derive from L-leucine and malonic acid, suggesting a biosynthetic pathway analogous to fatty acid synthesis.[8]

Table 1: Key Milestones in the Discovery of Statine

YearMilestoneKey ResearchersReference
1970Discovery and isolation of pepstatin from ActinomycesH. Umezawa, T. Aoyagi, et al.[2]
1970Elucidation of the structure of pepstatin and identification of statineH. Morishima, T. Takita, H. Umezawa, et al.[5]
1979Synthesis of all four stereoisomers of statine and confirmation of the importance of the (3S,4S) configuration for inhibitory activityN/A[9]
1995High-resolution crystal structure of the human pepsin-pepstatin complex, revealing the binding mode of statineFujinaga, M., et al.[10]

Part 2: The Role of Statine in Aspartic Protease Inhibition

Mechanism of Action: A Transition-State Analog

The discovery of statine was pivotal in understanding the catalytic mechanism of aspartic proteases. These enzymes, which include pepsin, renin, and cathepsin D, utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The central hydroxyl group of the statine residue is key to its inhibitory function.[11]

Statine acts as a transition-state analog.[6][12] The tetrahedral geometry of the hydroxyl-bearing carbon in statine mimics the unstable tetrahedral intermediate that is formed during the enzymatic hydrolysis of a peptide bond.[4] This mimicry allows pepstatin to bind to the active site of aspartic proteases with extremely high affinity, effectively blocking the entry and cleavage of the natural substrate.[6] The Ki value for the inhibition of pepsin by pepstatin is in the picomolar range (approximately 10⁻¹⁰ M), indicating a very tight binding.[6]

Structural Insights from Crystallography

The high-resolution X-ray crystal structure of the human pepsin-pepstatin complex has provided a detailed view of the molecular interactions responsible for this potent inhibition.[10][13] The structure confirms that the hydroxyl group of the central statine residue is positioned between the two catalytic aspartate residues (Asp32 and Asp215) of pepsin.[10][11] The statine residue and the surrounding peptide backbone of pepstatin form a network of hydrogen bonds with the enzyme's active site, leading to a stable, non-covalent complex.[10][13] The enzyme undergoes a conformational change upon inhibitor binding, enclosing the inhibitor more tightly within the active site.[10][14]

Inhibition_Mechanism cluster_Enzyme Aspartic Protease Active Site Asp32 Asp32 Asp215 Asp215 Peptide_Substrate Peptide Substrate (Scissile Bond) Tetrahedral_Intermediate Tetrahedral Intermediate (Transition State) Peptide_Substrate->Tetrahedral_Intermediate Catalysis Hydrolysis_Products Hydrolysis Products Tetrahedral_Intermediate->Hydrolysis_Products Bond Cleavage Statine_Residue Statine Residue in Pepstatin (Stable Analog) Statine_Residue->Asp32 H-Bond Statine_Residue->Asp215 H-Bond

Caption: Statine as a transition-state analog inhibitor of aspartic proteases.

Inhibitory Potency

The presence and stereochemistry of the statine residues are critical for the inhibitory activity of pepstatin. Studies on various derivatives and partial peptides of pepstatin have demonstrated that the statyl residue is directly responsible for its potent inhibitory capability.[6] Even small, statine-containing peptides exhibit significant inhibitory effects. For example, N-acetyl-statine has a Ki value of 1.2 x 10⁻⁴ M for pepsin, which is 600-fold more potent than its structural analog N-acetyl-leucine.[6]

Table 2: Inhibitory Constants of Pepstatin and Related Compounds against Various Aspartic Proteases

InhibitorEnzymeKi (M)IC50Reference
PepstatinPepsin~1 x 10⁻¹⁰4.5 nM (vs. hemoglobin)[6][15]
PepstatinCathepsin D~5 x 10⁻¹⁰-[16]
PepstatinRenin-~17 µM (human)[17]
N-acetyl-statinePepsin1.2 x 10⁻⁴-[6]
N-acetyl-alanyl-statinePepsin5.65 x 10⁻⁶-[6]

Part 3: Synthesis of 4-Amino-3-hydroxy-6-methylheptanoic acid (Statine)

The unique structure and crucial biological activity of statine, particularly the (3S,4S) stereoisomer, have made it an important target for organic synthesis. Numerous synthetic strategies have been developed to achieve high stereoselectivity.

General Synthetic Considerations

The main challenge in synthesizing statine is the stereocontrolled formation of the two adjacent chiral centers at C3 and C4. Many approaches utilize chiral starting materials or employ diastereoselective reactions.

Example Synthetic Workflow: Reductive Amination Approach

One common strategy involves the use of a chiral β-ketoester, which can be derived from a chiral amino acid like L-leucine. The key steps in this approach are:

  • Formation of a β-ketoester: This can be achieved through various condensation reactions.

  • Diastereoselective Reduction: The ketone is reduced to a hydroxyl group, creating the C3 stereocenter. The choice of reducing agent and reaction conditions is critical to control the stereochemistry.

  • Introduction of the Amino Group: The amino group at C4 is typically introduced via reductive amination or other nitrogen-insertion reactions.

  • Deprotection and Isolation: Removal of protecting groups yields the final statine product.

Synthesis_Workflow Start Chiral Starting Material (e.g., L-Leucine derivative) Ketoester Formation of β-Ketoester Start->Ketoester Reduction Diastereoselective Reduction of Ketone Ketoester->Reduction Amination Introduction of Amino Group Reduction->Amination Deprotection Deprotection Amination->Deprotection Statine (3S,4S)-Statine Deprotection->Statine

Caption: A generalized synthetic workflow for the preparation of statine.

Detailed Experimental Protocol: Synthesis from a Chiral Tetramic Acid Precursor

The following protocol is a representative example of a stereocontrolled synthesis of a statine precursor, adapted from established methodologies.[18]

Step 1: Synthesis of the N-acylated 4,6-dioxopiperidine

  • To a solution of N-protected β-aminopropanoic acid in a suitable solvent (e.g., dichloromethane), add Meldrum's acid and a coupling agent such as EDC·HCl in the presence of a catalyst like DMAP at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The intermediate is then cyclized by heating in a solvent like ethyl acetate.

  • Purify the resulting N-acylated 4,6-dioxopiperidine by chromatography.

Step 2: Stereoselective Reduction

  • Dissolve the N-acylated 4,6-dioxopiperidine in a mixture of dichloromethane and acetic acid and cool to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to proceed for several hours at room temperature.

  • Work up the reaction by neutralizing with an acidic solution and extracting the product. This step stereoselectively reduces one of the keto groups to a hydroxyl group, yielding a key precursor to statine.

Part 4: Biological and Pharmacological Profile

Biological Activity of Pepstatin

The primary biological activity of pepstatin is its potent and specific inhibition of aspartic proteases.[15] This has made it an invaluable tool in biochemical research for studying these enzymes. While initially investigated as a potential treatment for stomach ulcers due to its inhibition of pepsin, it did not prove successful in clinical trials for this indication.[19] Pepstatin has also been shown to inhibit other aspartic proteases like renin and HIV protease.[15][17]

Pharmacokinetics and Solubility

A significant limitation of pepstatin for therapeutic applications is its poor solubility in water.[3][17] This has prompted the synthesis of more soluble analogs.[17] Pepstatin is practically insoluble in water, chloroform, ether, and benzene, but can be dissolved in methanol, ethanol, and DMSO, often with the addition of acetic acid.[3]

Activity of Isolated Statine

While the majority of research has focused on statine within the context of pepstatin, studies on smaller statine-containing peptides have confirmed that the statine residue itself is the key pharmacophore responsible for the inhibitory activity.[6] There is limited information available on the biological activity of free 4-amino-3-hydroxy-6-methylheptanoic acid. Its primary significance lies in its role as a crucial building block for potent protease inhibitors.

Conclusion

The discovery of 4-Amino-3-hydroxy-6-methylheptanoic acid (statine) as a component of pepstatin was a seminal moment in the study of enzyme inhibition. It provided the first potent, reversible inhibitor for the important class of aspartic proteases and was instrumental in elucidating their catalytic mechanism. The unique structure of statine, acting as a transition-state analog, has made it a continued focus of synthetic chemistry and a foundational element in the design of new protease inhibitors for various therapeutic targets. This guide has provided a detailed account of its history, mechanism of action, synthesis, and biological significance, underscoring its enduring importance in the fields of biochemistry and medicinal chemistry.

References

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  • Fujinaga, M., Chernaia, M. M., Tarasova, N. I., Mosimann, S. C., & James, M. N. (1995). Crystal structure of human pepsin and its complex with pepstatin. PubMed. [Link]

  • Fujinaga, M., Chernaia, M. M., Tarasova, N. I., Mosimann, S. C., & James, M. N. (1995). Crystal structure of human pepsin and its complex with pepstatin. ResearchGate. [Link]

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., & Hamada, M. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. The Journal of antibiotics, 23(5), 259–262. [Link]

  • Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Pepstatin, a new pepsin inhibitor produced by Actinomycetes. Semantic Scholar. [Link]

  • Morishima, H., Takita, T., Aoyagi, T., Takeuchi, T., & Umezawa, H. (1970). The structure of pepstatin. The Journal of antibiotics, 23(5), 263–265. [Link]

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  • Larsen, P. O., & Wieczorkowska, E. (1978). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 32, 101-106. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Hancock, R. E., & Sahl, H. G. (2006). The relationship between peptide structure and antibacterial activity. Advanced drug delivery reviews, 58(9-10), 960–976. [Link]

Sources

Foundational

physicochemical properties of 4-Amino-3-hydroxy-6-methylheptanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-hydroxy-6-methylheptanoic Acid (Statine) Introduction 4-Amino-3-hydroxy-6-methylheptanoic acid, commonly known in the scientific community as sta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-hydroxy-6-methylheptanoic Acid (Statine)

Introduction

4-Amino-3-hydroxy-6-methylheptanoic acid, commonly known in the scientific community as statine, is a non-proteinogenic γ-amino acid. Its discovery as a central component of the microbial peptide pepstatin, a potent inhibitor of acid proteases, marked a significant milestone in enzyme inhibitor research. The unique structural features of statine, particularly its hydroxyl group and its stereochemistry, are fundamental to its biological activity, mimicking the transition state of peptide bond hydrolysis by enzymes such as pepsin and renin.[1][2]

This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, solubility, acidity, and spectroscopic signatures of statine. We will explore not only the theoretical values of these properties but also the experimental methodologies for their determination, offering a holistic understanding of this critical molecule. The insights provided herein are essential for its synthesis, purification, and application in the design of novel therapeutic agents.

Chemical Structure and Stereochemistry

The molecular formula of 4-Amino-3-hydroxy-6-methylheptanoic acid is C8H17NO3[3][4][5]. The molecule possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3S,4S), (3R,4S), (3S,4R), and (3R,4R). The naturally occurring and most biologically active form, found in pepstatin, is the (3S,4S) stereoisomer.[1][2] The specific spatial arrangement of the hydroxyl and amino groups is crucial for its inhibitory activity.

Caption: 2D Chemical Structure of 4-Amino-3-hydroxy-6-methylheptanoic acid.

The stereochemistry profoundly impacts the biological function. For instance, while the N-(acetyl-l-valyl-l-valyl) derivative of the (3S,4S) isomer effectively inhibits pepsin, the corresponding (3S,4R) diastereomer shows no inhibitory activity.[2] This underscores the necessity of stringent stereochemical control during synthesis for any therapeutic application.

Core Physicochemical Properties

A summary of the key physicochemical properties for the common stereoisomers of 4-Amino-3-hydroxy-6-methylheptanoic acid is presented below. It is important to note that many of these values are computationally predicted and may vary slightly based on experimental conditions.

PropertyValueSource
Molecular Formula C8H17NO3[3][4][5]
Molecular Weight 175.23 g/mol [3][4]
CAS Number 49642-07-1 ((3S,4S)-isomer)[5]
49642-13-9 ((3R,4S)-isomer)[3]
49642-11-7 ((3S,4R)-isomer)[4]
Appearance White powder / Amorphous white powder[6][7]
Predicted Water Solubility 36.7 g/L[8]
Predicted logP -2.0 to -2.4[3][4][8]
Predicted pKa (Strongest Acidic) 4.49[8]
Predicted pKa (Strongest Basic) 9.99[8]
Optical Rotation [a]D For Fmoc-(3R,4S)-isomer: -21 ± 2º (c=1 in DMF)[6]
For Boc-(3S,4S)-isomer: -42.5 ± 2º (c=1 in MeOH)[7]

In-Depth Analysis of Physicochemical Parameters

Acidity and Basicity (pKa)

As an amino acid, statine is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, charge, and interaction with biological targets.

  • pKa1 (Carboxylic Acid): The predicted pKa of the carboxylic acid group is approximately 4.49.[8] Below this pH, the group is predominantly in its neutral form (-COOH). Above this pH, it deprotonates to form the carboxylate anion (-COO⁻).

  • pKa2 (Amino Group): The predicted pKa of the amino group is around 9.99.[8] Below this pH, the group is primarily in its protonated, cationic form (-NH3⁺). Above this pH, it exists in its neutral form (-NH2).

The isoelectric point (pI), where the molecule has a net zero charge, can be estimated from these pKa values. This zwitterionic state is crucial for its behavior in physiological environments and during purification processes like ion-exchange chromatography.

Potentiometric titration is the gold standard for experimentally determining pKa values. The principle involves titrating a solution of the analyte with a strong acid or base and monitoring the pH change.

  • Preparation: Accurately weigh and dissolve a sample of 4-Amino-3-hydroxy-6-methylheptanoic acid in deionized, CO2-free water to a known concentration (e.g., 0.01 M).

  • Titration with Base: Place the solution in a temperature-controlled vessel. Using a calibrated pH meter, record the initial pH. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition.

  • Titration with Acid: Repeat the process with a fresh sample, titrating with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been neutralized. The first pKa (carboxyl) is found on the titration curve with the strong base, and the second pKa (amino) is found on the curve with the strong acid.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Statine in CO₂-free water prep2 Calibrate pH meter prep1->prep2 titrate Add aliquots of standardized titrant (acid/base) prep2->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot pka Determine pKa at half-equivalence points plot->pka

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

The solubility of statine is governed by its polar functional groups (carboxyl, hydroxyl, and amino) and its nonpolar alkyl backbone.

  • Water Solubility: The presence of multiple polar, hydrogen-bonding groups confers moderate solubility in water, with a predicted value of 36.7 g/L.[8] The actual solubility is highly pH-dependent. At very low or very high pH, the molecule is fully charged, enhancing its interaction with water and increasing solubility. Solubility is generally lowest near the isoelectric point.

  • Organic Solvents: It is expected to be miscible with polar protic solvents like methanol but only slightly miscible with less polar solvents such as chloroform.

  • Salt Formation: For practical applications, particularly in aqueous formulations, statine is often converted to a salt, such as the hydrochloride salt, to significantly improve its water solubility.[9]

The shake-flask method is a common and straightforward technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of 4-Amino-3-hydroxy-6-methylheptanoic acid to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration, ensuring no solid particles are carried over.

  • Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection (after derivatization) or mass spectrometry.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G A Add excess Statine to solvent B Agitate at constant temp (24-48h) to reach equilibrium A->B C Separate saturated solution (Centrifuge/Filter) B->C D Quantify concentration of dissolved Statine (e.g., HPLC) C->D E Calculate Solubility D->E

Caption: Experimental workflow for the shake-flask solubility assay.

Spectroscopic Properties

Spectroscopic data is vital for confirming the identity and purity of 4-Amino-3-hydroxy-6-methylheptanoic acid.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons of the isobutyl group (a doublet), the methine proton adjacent to them, and various methylene and methine protons along the main chain. The chemical shifts of the protons on C3 and C4 would be particularly informative for stereochemical assignment.

    • ¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Published data for a derivative shows chemical shifts (in ppm) including signals at 17.74, 18.42, 18.65 (methyls), 28.44, 31.70, 34.92 (alkyl chain carbons), and 58.55, 58.83, 61.85, 68.30 (carbons bearing heteroatoms).[10]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight. For statine (C8H17NO3), the expected exact mass is 175.1208 Da.[3][4] Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 176.1281.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups: a broad O-H stretch from the carboxylic acid and alcohol (around 3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and N-H bending from the amine (around 1600 cm⁻¹).

Synthesis and Biological Relevance

The synthesis of statine is challenging due to the need to control the stereochemistry at two adjacent chiral centers. Several synthetic routes have been developed, including methods starting from chiral precursors and modified Reformatsky reactions.[1][2][11]

The primary importance of 4-Amino-3-hydroxy-6-methylheptanoic acid lies in its role as a transition-state analog inhibitor of aspartic proteases.[1] This includes enzymes like:

  • Pepsin: A digestive enzyme.

  • Renin: An enzyme involved in blood pressure regulation.

  • Cathepsin D: A lysosomal protease.

Its unique structure allows it to bind tightly to the active site of these enzymes, blocking their function. This property has made statine and its analogs valuable targets in drug discovery, particularly for conditions like hypertension and other diseases involving protease dysregulation. The use of N-terminally protected forms, such as with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups, is standard practice in solid-phase peptide synthesis (SPPS) to incorporate statine into larger peptide-based inhibitors.[6][7][12]

Conclusion

4-Amino-3-hydroxy-6-methylheptanoic acid is a molecule of significant scientific interest due to its unique structure and potent biological activity. A thorough understanding of its physicochemical properties—including its stereochemistry, pKa, solubility, and spectroscopic profile—is fundamental for any researcher working with this compound. These properties govern its behavior in both chemical and biological systems, from guiding synthetic and purification strategies to influencing its pharmacokinetics and target binding. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and developers aiming to harness the therapeutic potential of statine and its derivatives.

References

  • Rich, D. H., Sun, E. T., & Boparai, A. S. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). (3R,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry. [Link]

  • Liu, W.-S., & Glover, G. I. (1978). Synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid by a modified Reformatsky reaction. The Journal of Organic Chemistry. [Link]

  • Kino, T., et al. (1980). Synthesis of (3S, 4S)- and (3S, 4R)-4-Amino-3-hydroxy-6-methylheptanoic Acid, and Their N-(Acetyl-l-valyl-l-valyl) Derivatives. Bulletin of the Chemical Society of Japan. [Link]

  • Yanagisawa, H., et al. (1987). Synthesis of Statine and Its Analogues. Chemistry Letters. [Link]

  • PubChem. (n.d.). (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;2-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Molbase. (n.d.). 4-AMINO-3-HYDROXY-6-METHYLHEPTANOIC ACID. [Link]

  • PhytoBank. (2015). (3S,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid (PHY0095317). [Link]

  • MoBiTec. (n.d.). Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid - 1 g. [Link]

Sources

Exploratory

4-Amino-3-hydroxy-6-methylheptanoic acid and its role in pepstatin

A Technical Guide on 4-Amino-3-hydroxy-6-methylheptanoic Acid Executive Summary This guide analyzes the structural and functional role of Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), the non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on 4-Amino-3-hydroxy-6-methylheptanoic Acid

Executive Summary

This guide analyzes the structural and functional role of Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), the non-proteinogenic gamma-amino acid central to the activity of Pepstatin .[1]

Discovered by Hamao Umezawa in 1970, Pepstatin remains the gold standard for aspartic protease inhibition. However, it is the Statine moiety that acts as the "warhead," functioning as a transition-state analogue that mimics the tetrahedral intermediate of peptide bond hydrolysis.[1] Understanding Statine is critical for researchers developing inhibitors for HIV-1 protease, BACE1 (Alzheimer’s), and Renin (hypertension).

Structural Biology & Mechanism: The "Warhead" Concept

The potency of Pepstatin stems from its ability to deceive the enzyme's catalytic machinery. Aspartic proteases (e.g., Pepsin, Cathepsin D, HIV Protease) utilize a catalytic dyad of two aspartic acid residues to activate a water molecule, which then attacks the scissile peptide bond.[1][2][3]

The Transition State Mimicry

Statine contains a central hydroxyl group at the C3 position. In the enzyme-inhibitor complex, this hydroxyl group:

  • Displaces the Catalytic Water: It occupies the exact spatial position of the lytic water molecule found in the native enzyme.

  • Mimics the Tetrahedral Intermediate: The geometry of the C3-hydroxyl resembles the high-energy transition state formed during amide bond hydrolysis, but unlike the natural substrate, the C-C bond of Statine cannot be cleaved.

  • Hydrogen Bonding: The hydroxyl proton acts as a donor to one catalytic aspartate, while the oxygen accepts a hydrogen from the other, locking the enzyme in an inactive conformation with sub-nanomolar affinity (

    
     M).
    
Visualization: Catalytic Inhibition Mechanism

The following diagram illustrates the displacement of the lytic water molecule by Statine.

Statine_Mechanism Enzyme Aspartic Protease (Active Site Asp-Asp Dyad) TS Tetrahedral Intermediate (Unstable) Enzyme->TS Catalysis (+ Water) Complex Dead-End Complex (Water Displaced) Enzyme->Complex Inhibition Substrate Natural Peptide Substrate Substrate->TS Water Lytic Water Molecule Water->TS Nucleophilic Attack Products Cleaved Peptides TS->Products Hydrolysis Pepstatin Pepstatin (Statine Moiety) Pepstatin->Complex High Affinity Binding

Figure 1: Mechanism of Action. Statine acts as a transition-state mimic, displacing the lytic water molecule and forming a non-cleavable complex with the catalytic aspartates.[1]

Biosynthesis: The PepI Discovery

While early hypotheses suggested a standard Polyketide Synthase (PKS) pathway, recent advances (including 2025 findings on the pep cluster) have clarified the unique biosynthesis of the Statine unit.[4] It involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and PKS system, with a critical role played by PepI , an F420-dependent oxidoreductase.

The Biosynthetic Pathway
  • Initiation: Leucine is transaminated to 4-methyl-2-oxopentanoic acid.

  • Elongation: A PKS-like condensation with malonyl-CoA extends the carbon chain.

  • Reduction (The Critical Step): The enzyme PepI reduces the beta-keto intermediate.[4] Stereochemistry is established here ((3S,4S)).[5][6]

  • Incorporation: The Statine unit is incorporated into the peptide chain (Isovaleryl-Val-Val-Sta-Ala-Sta) via NRPS modules.

Biosynthesis Leu L-Leucine KetoAcid 4-methyl-2-oxopentanoic acid Leu->KetoAcid Transamination Condensation Condensation (PKS Module) KetoAcid->Condensation Malonyl Malonyl-CoA Malonyl->Condensation BetaKeto Beta-Keto Intermediate Condensation->BetaKeto Statine Statine (3S, 4S) BetaKeto->Statine Stereoselective Reduction (PepI) PepI PepI Enzyme (F420H2 Reductase) Pepstatin Pepstatin A Statine->Pepstatin NRPS Assembly

Figure 2: Biosynthetic Logic. The conversion of Leucine to Statine involves a specialized PKS-like extension and a specific reduction by PepI.

Experimental Protocol: FRET-Based Inhibition Assay

For application scientists, the most reliable method to validate Statine-based inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay. This protocol is self-validating through the use of internal controls.

Target Enzyme: Cathepsin D or HIV-1 Protease (Aspartic Proteases). Inhibitor: Pepstatin A (Standard) or Novel Statine Analog.

Reagents Preparation
  • Assay Buffer: 0.1 M Sodium Acetate, pH 4.0 (for Cathepsin D) or pH 4.7 (for HIV PR), 150 mM NaCl.

  • Substrate: Fluorogenic peptide (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2).

    • Mechanism:[1] Cleavage separates the fluorophore (Mca) from the quencher (Dnp).

  • Enzyme Stock: 100 nM in assay buffer.

  • Inhibitor Stock: Dissolve Pepstatin A in DMSO (1 mM stock). Prepare serial dilutions.

Step-by-Step Methodology
  • Pre-Incubation (Equilibrium Phase):

    • In a black 96-well plate, add 80 µL of Assay Buffer.

    • Add 10 µL of Enzyme Stock (Final conc: 10 nM).

    • Add 10 µL of Inhibitor (varying concentrations).

    • Control 1 (Background): Buffer + Substrate (No Enzyme).

    • Control 2 (Max Activity): Buffer + Enzyme + DMSO (No Inhibitor).

    • Incubate for 30 minutes at 37°C. Why? Pepstatin is a tight-binding inhibitor; pre-incubation ensures equilibrium binding before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL of Substrate (Final conc: 10 µM) to all wells.

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex: 328 nm, Em: 393 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit to the Morrison equation (for tight-binding inhibitors) rather than standard IC50 equations if

      
      .
      
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or light exposure.Prepare fresh substrate in dark; check purity by HPLC.
Non-Linear Rates Enzyme instability or substrate depletion.Reduce enzyme concentration; ensure <10% substrate conversion.
Variable IC50 Values DMSO concentration > 5%.Keep final DMSO < 2% to prevent enzyme denaturation.
No Inhibition Observed Incorrect pH.Aspartic proteases are pH sensitive. Ensure pH < 5.0.

Therapeutic Evolution & Data Comparison

Statine's structure paved the way for modern antivirals. By replacing the hydrolyzable peptide bond with the non-hydrolyzable Statine (or hydroxyethylene isostere), researchers developed life-saving drugs.

Comparative Potency ( Values)

The following table highlights the potency of Pepstatin A across different aspartic proteases, demonstrating its broad-spectrum utility vs. specific drug targets.

Enzyme TargetSourceInhibitor Type

(Dissociation Constant)
Clinical Relevance
Pepsin PorcinePepstatin A~ 0.05 nMGastric Ulcers (Historical)
Cathepsin D HumanPepstatin A~ 0.5 nMCancer Metastasis Marker
Renin HumanAliskiren (Analogue)0.6 nMHypertension
HIV-1 Protease ViralPepstatin A~ 1000 nMLow potency (Led to Saquinavir)
HIV-1 Protease ViralSaquinavir0.12 nMAIDS Treatment (First in class)

Note: Pepstatin is a poor inhibitor of HIV-1 Protease compared to Pepsin due to steric clashes in the viral protease's symmetric active site, necessitating the development of "hydroxyethylene" isosteres (modified Statine).

References

  • Umezawa, H., et al. (1970). "Pepstatin, a new pepsin inhibitor produced by Actinomycetes."[5][7][8] The Journal of Antibiotics.

  • Marciniszyn, J., et al. (1976). "Mode of inhibition of acid proteases by pepstatin."[5] Journal of Biological Chemistry.

  • Rich, D. H. (1985). "Pepstatin-derived inhibitors of aspartic proteases." Journal of Medicinal Chemistry.

  • Bylund, G., et al. (2025). "Tandem ketone reduction in pepstatin biosynthesis reveals an F420H2–dependent statine pathway."[4] Nature Communications / ResearchGate.

  • Sigma-Aldrich Technical Bulletin. "Pepstatin A: Structure and Stability."

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (3R,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid (AHMHA)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the stereoselective synthesis of (3R,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid (AHMHA). This unusual γ-amino acid is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of (3R,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid (AHMHA). This unusual γ-amino acid is a critical chiral building block, most notably serving as the central fragment of Aliskiren, a first-in-class direct renin inhibitor for the treatment of hypertension.[1][2] The biological activity of Aliskiren is critically dependent on the precise (3R,4S) stereochemistry of the AHMHA core, which mimics the transition state of the renin enzyme substrate.[1]

Achieving this stereochemistry is a significant synthetic challenge due to the two adjacent chiral centers. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies for the issues most frequently encountered by researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to control the stereochemistry of AHMHA?

There are three main strategies for establishing the (3R,4S) stereocenters:

  • Chiral Auxiliary-Mediated Synthesis: This is a robust and widely used method. A chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction (e.g., an aldol condensation or alkylation).[3][] The auxiliary is then cleaved and recovered. This approach offers high predictability and stereocontrol.

  • Substrate-Controlled Diastereoselective Reactions: This strategy relies on an existing chiral center to direct the formation of a new one. A common example involves the diastereoselective reduction of a β-keto ester or β-amido ketone derived from a chiral starting material like L-leucine. The success of this approach hinges on selecting the right reducing agent and conditions to achieve high diastereomeric excess (d.e.).

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules like sugars or amino acids as the starting material.[5][6] For instance, L-leucine can serve as the source for the C4 stereocenter and the isobutyl group. The challenge lies in the subsequent transformations to build the rest of the molecule without compromising the initial stereochemical integrity.

Q2: My diastereoselective reduction of the N-Boc-β-keto ester intermediate is giving a poor diastereomeric ratio (dr). What are the likely causes?

This is one of the most common and critical challenges. Low diastereoselectivity in the reduction to form the syn-amino alcohol typically points to one of the following:

  • Ineffective Chelation Control: The desired (3R,4S) isomer is often obtained through a chelation-controlled reduction. If the reducing agent (e.g., sodium borohydride) cannot effectively coordinate with both the ketone carbonyl and the α-amino group's protecting group, selectivity will be poor.

  • Incorrect Reducing Agent: Simple reducing agents like NaBH₄ alone often give poor results. More sophisticated systems are required.

  • Reaction Temperature: These reductions are often highly temperature-sensitive. Running the reaction at too high a temperature can provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a lower dr.

  • Steric Hindrance: The protecting group on the nitrogen is crucial. A bulky group like Boc is often used to sterically direct the hydride attack, but its conformation and interaction with the chelating agent are key.

Q3: I'm observing epimerization at the C4 position. When is this most likely to occur?

The C4 stereocenter, being adjacent to the isobutyl group and the nitrogen, is generally robust. However, epimerization can occur under certain conditions, particularly when manipulating an adjacent functional group. A key risk factor is the use of an aldehyde intermediate derived from an amino acid. The α-proton of N-protected amino aldehydes is susceptible to racemization under either basic or acidic conditions, a problem that becomes critical during large-scale synthesis.[7] It is crucial to use mild, non-racemizing conditions during the formation and subsequent reaction of such aldehydes.

Q4: What are the most effective protecting groups for an AHMHA synthesis?

An effective protecting group strategy is essential for success.[8][9]

  • For the Amino Group: The tert-butyloxycarbonyl (Boc) group is most common. It is stable under many reaction conditions, can participate in chelation control, and is easily removed with acid (e.g., TFA). The benzyloxycarbonyl (Cbz) group is an alternative, removable by hydrogenolysis.

  • For the Carboxylic Acid: It is typically protected as a methyl or ethyl ester during the synthesis. Saponification (e.g., with LiOH or NaOH) is used for deprotection, though care must be taken to avoid epimerization if other base-sensitive sites are present.

  • Orthogonal Protection: In complex syntheses, using orthogonal protecting groups—those that can be removed under different conditions without affecting each other—is vital.[10] For instance, using a Boc group (acid-labile) for the amine and a benzyl ester (hydrogenolysis-labile) for the acid allows for selective deprotection.

Troubleshooting Guide: Key Synthetic Steps
Issue 1: Poor Diastereoselectivity in the Reduction of β-Amido Ketone Intermediates

The reduction of the C3 ketone is arguably the most critical step for establishing the final stereochemistry. The goal is to produce the syn-(3R,4S) diastereomer.

Underlying Cause: The stereochemical outcome is determined by the direction of hydride delivery to the ketone. To achieve the desired syn product, a chelation-controlled mechanism is often targeted. A Lewis acidic metal coordinates to both the ketone oxygen and the amide oxygen (or nitrogen), forming a rigid six-membered ring. This conformation forces the hydride to attack from the less sterically hindered face.

G start Low Diastereomeric Ratio (<90:10 syn:anti) check_temp Is Reaction Temperature Low Enough? (-40°C to -78°C) start->check_temp check_reagent Is the Reducing System Optimized for Chelation? check_temp->check_reagent Yes solution_temp Action: Lower temperature to -78°C. Re-run. check_temp->solution_temp No check_substrate Is the N-Protecting Group Appropriate? check_reagent->check_substrate Yes solution_reagent Action: Switch to a chelation-controlled system (e.g., NaBH4/ZnCl2). check_reagent->solution_reagent No solution_substrate Action: Ensure a bulky, coordinating group (e.g., Boc) is installed. check_substrate->solution_substrate No success Success: High Diastereoselectivity Achieved check_substrate->success Yes solution_temp->success solution_reagent->success solution_substrate->success

Caption: Troubleshooting decision tree for low diastereoselectivity.

Reducing SystemAdditive / ConditionsTypical Diastereomeric Ratio (syn:anti)Reference Insight
NaBH₄Methanol, 0°C~60:40 to 75:25Poor selectivity due to lack of strong chelation.
NaBH₄ / ZnCl₂THF, -78°C>95:5ZnCl₂ acts as a strong chelating agent, forming a rigid intermediate that directs hydride attack. This is a common and effective method.
LiBH(sec-Bu)₃ (L-Selectride®)THF, -78°C>90:10 (often anti)This bulky reagent typically favors non-chelation control, leading to the anti product. Useful for confirming stereochemical assignments.
Asymmetric Hydrogenation (Ir-based)Ir/f-phamidol catalyst, H₂>99:1 dr, >99% eeProvides excellent selectivity through dynamic kinetic resolution, but requires specialized catalysts and equipment.[11]

This protocol describes a reliable method for the diastereoselective reduction of an N-Boc protected β-amido ketone to the corresponding syn-amino alcohol.

  • Preparation: Dry a round-bottom flask under vacuum with a heat gun and cool under a nitrogen or argon atmosphere.

  • Reagent Setup: In the flask, dissolve the N-Boc-β-amido ketone substrate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Chelation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of anhydrous zinc chloride (ZnCl₂, 1.5 eq) in THF dropwise. Stir the mixture for 30 minutes at -78°C to allow for complete chelation.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78°C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution at -78°C. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the phases are clear.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis or chiral HPLC.

Issue 2: Low Yield or Selectivity in Chiral Auxiliary Aldol Reaction

Using a chiral auxiliary like an Evans oxazolidinone is a powerful method for setting both the C3 and C4 stereocenters simultaneously.[] However, poor execution can lead to low yields and incorrect diastereomers.

Underlying Cause: The stereoselectivity of the Evans aldol reaction relies on the formation of a specific Z-enolate, which then reacts with an aldehyde through a Zimmerman-Traxler transition state. The bulky substituent on the oxazolidinone blocks one face of the enolate, forcing the aldehyde to approach from the opposite face.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Cleavage Aux Evans Auxiliary Imide N-Acyl Oxazolidinone Aux->Imide Acyl Acid Chloride Acyl->Imide Base LDA or NaHMDS Enolate Z-Boron Enolate Imide->Enolate Base->Enolate Lewis Bu₂BOTf Lewis->Enolate Adduct Aldol Adduct (Stereocenters Set) Enolate->Adduct Aldehyde Isovaleraldehyde Aldehyde->Adduct Product AHMHA Precursor Adduct->Product Recycle Recovered Auxiliary Adduct->Recycle Cleave LiOH / H₂O₂ Cleave->Product

Caption: Synthetic workflow for an Evans aldol approach to AHMHA.

  • Enolate Formation:

    • Problem: Incomplete enolate formation or formation of the E-enolate.

    • Solution: Use a strong, hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The addition of a Lewis acid like dibutylboron triflate (Bu₂BOTf) is crucial for reliably forming the Z-enolate, which leads to the desired syn aldol product. Ensure all reagents and solvents are scrupulously dry.

  • Aldol Reaction Temperature:

    • Problem: Low diastereoselectivity.

    • Solution: The aldol addition must be performed at low temperatures (-78°C) to favor the highly organized Zimmerman-Traxler transition state. Allowing the reaction to warm prematurely will degrade selectivity.

  • Auxiliary Cleavage:

    • Problem: Low yield of the desired acid/ester or decomposition.

    • Solution: The standard cleavage condition using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is generally effective. If this fails, alternative mild methods, such as using lithium hydroperoxide (LiOOH), can be attempted. Ensure the workup effectively removes the recovered auxiliary.

References
  • RSC Publishing. (n.d.). Stereospecific Synthesis of N-Protected Statine and Its Analogues via Chiral Tetramic Acid. Retrieved from [Link]

  • MDPI. (2019, March 14). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis of statine employing a general syn-amino alcohol building block. Retrieved from [Link]

  • ACS Publications. (n.d.). A synthesis of statine utilizing an oxidative route to chiral .alpha.-amino aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oxford Academic. (2006, May 3). Synthesis of Statine and Its Analogues. Chemistry Letters. Retrieved from [Link]

  • IJCRT.org. (n.d.). ALISKIREN: ONE NAME MANY ACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Europe PMC. (2010, April 16). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Retrieved from [Link]

  • ResearchGate. (n.d.). A convergent synthesis of the renin inhibitor CGP60536B. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2023, January 6). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]

  • University of Leeds. (n.d.). Protecting Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Diastereoselective congested β-amido ketone synthesis via NHC-catalyzed radical–radical coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues of 4-Amino-3-hydroxy-6-methylheptanoic acid

Subject: Overcoming Solubility & Aggregation Protocols for 4-Amino-3-hydroxy-6-methylheptanoic acid (Statine) Status: Open Priority: Critical (Blocking Experiment) Assigned Specialist: Senior Application Scientist, Pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility & Aggregation Protocols for 4-Amino-3-hydroxy-6-methylheptanoic acid (Statine)

Status: Open Priority: Critical (Blocking Experiment) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering solubility issues with 4-Amino-3-hydroxy-6-methylheptanoic acid (commonly known as Statine ).[1] This non-proteinogenic


-amino acid is the core residue of aspartic protease inhibitors like Pepstatin.

The difficulty stems from a "dual-lock" mechanism:

  • Zwitterionic Lattice: In its free form, the high lattice energy between the amine and carboxylic acid resists dissolution.

  • Hydrophobic/Polar Conflict: The isobutyl side chain (leucine-like) is lipophilic, while the

    
    -hydroxyl and backbone amide are highly polar, leading to aggressive hydrogen bonding and aggregation during Solid Phase Peptide Synthesis (SPPS).[1]
    

This guide provides a Tier-3 troubleshooting workflow to resolve these issues in Synthesis (SPPS) , Purification , and Analysis .

Module 1: The Chemistry of Insolubility

To solve the problem, we must first define the solute's state. Statine behaves differently depending on whether it is protected (for synthesis) or free (for biological assays).[1]

PropertyFree Acid (Zwitterion)Fmoc-Statine-OH (Protected)
Dominant Interaction Ionic Lattice (Electrostatic)Hydrogen Bonding (

-sheet like)
Solubility Barrier High Melting Point / Crystal EnergyAggregation / Gelation
Preferred Solvent Acidic/Basic Aqueous BuffersDMF, NMP, DMSO
Critical Risk Isoelectric PrecipitationIncomplete Coupling (Steric + Aggregation)
Module 2: Solvent System Troubleshooting

User Scenario: I cannot get the powder to dissolve in my standard solvent.

Protocol A: Solubilizing Free Statine (for Assays)

Target Concentration: 1–5 mM[1]

  • The pH Shift: Free Statine has an isoelectric point (pI) near neutral pH, where it is least soluble. You must shift the pH away from the pI.

    • For Acidic Buffers: Dissolve in 0.1% TFA or 10% Acetic Acid first, then dilute with water.

    • For Basic Buffers: Dissolve in 0.1 M Ammonium Bicarbonate (

      
      ) or dilute 
      
      
      
      .[1]
  • The Co-Solvent Spike: If the solution remains cloudy, add DMSO (Dimethyl Sulfoxide) dropwise. Do not exceed 5% v/v for biological assays unless validated.

Protocol B: Solubilizing Fmoc-Statine-OH (for SPPS)

Target Concentration: 0.2 M

  • Primary Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] NMP disrupts aggregation better than DMF.

  • Chaotropic Additives: If the solution gels (common at high concentrations), add 0.4 M LiCl (Lithium Chloride) to the solvent. This disrupts the intermolecular H-bonds formed by the

    
    -hydroxyl group.[1]
    
Visual Troubleshooting Guide: Solubility Decision Tree

StatineSolubility Start Start: Identify Statine Form Form Is it Protected? Start->Form Protected Fmoc-Statine-OH (For Synthesis) Form->Protected Yes Free Free Acid (For Analysis/Bioassay) Form->Free No Solvent1 Standard: DMF Protected->Solvent1 Issue1 Cloudy/Gelling? Solvent1->Issue1 Solution1 Switch to NMP Issue1->Solution1 Yes Solution2 Add 5% DMSO or 0.4M LiCl Issue1->Solution2 If NMP fails CheckPH Check Target pH Free->CheckPH Acidic Acidic Target: Pre-dissolve in 10% HOAc CheckPH->Acidic pH < 5 Basic Basic Target: Pre-dissolve in 0.1M NH4HCO3 CheckPH->Basic pH > 8 Neutral Neutral Target: Requires DMSO Spike CheckPH->Neutral pH 6-7

Figure 1: Decision tree for selecting the correct solvent system based on the chemical state of Statine.

Module 3: Solid Phase Peptide Synthesis (SPPS) Optimization

User Scenario: The coupling efficiency of Fmoc-Statine-OH is low (<80%), or the sequence aggregates after adding Statine.

Statine is a


-amino acid.[1] The extra methylene group (

) introduces flexibility that entropic-ally disfavors coupling, while the hydroxyl group promotes H-bonding.[1]
Protocol: The "Aggressive Coupling" Workflow
  • Reagent Selection:

    • Activator: Use HATU or PyAOP instead of HBTU/HCTU. These are stronger activators for sterically hindered amines.

    • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Microwave Assistance (Critical):

    • Heat the coupling reaction to 75°C for 5 minutes . The heat overcomes the steric barrier of the

      
      -backbone and disrupts aggregation.
      
    • Note: Do not exceed 75°C to avoid racemization or

      
      -elimination of the hydroxyl group.
      
  • Double Coupling:

    • Perform the coupling twice.

    • 1st Pass: 3 eq. Fmoc-Statine-OH / 2.9 eq.[1] HATU / 6 eq. DIEA (1 hour).[1]

    • 2nd Pass: 1 eq. Fmoc-Statine-OH / 1 eq.[1] HATU / 2 eq. DIEA (Overnight or 2nd Microwave cycle).

  • Post-Coupling Capping:

    • Aggressively cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Module 4: Purification & Analysis (HPLC)

User Scenario: Statine-containing peptides are streaking or eluting broadly on Reverse-Phase HPLC.

The hydroxyl group on Statine can cause "peak tailing" due to interactions with residual silanols on the silica column.

Protocol: Sharpening the Peak
  • Column Selection: Use a C18 column with high carbon load and full end-capping.[1] (e.g., Phenomenex Luna or Waters XBridge).[1]

  • Mobile Phase Modifier:

    • Standard: 0.1% TFA (Trifluoroacetic acid).[1]

    • Troubleshoot: If tailing persists, switch to 0.1% Perchloric Acid (

      
      )  or add 10-20 mM Ammonium Acetate  to the aqueous phase.[1] This masks silanol interactions.
      
  • Temperature Control:

    • Run the column at 60°C . High temperature increases the solubility of the hydrophobic Statine residue and improves mass transfer, significantly sharpening the peak.

Frequently Asked Questions (FAQ)

Q1: Can I use Fmoc-Statine-OH without protecting the


-hydroxyl group? 
A:  Generally, yes.[1] The secondary hydroxyl group is sterically hindered and less nucleophilic than a primary alcohol (like Serine). However, if you are using aggressive acylating agents (like symmetrical anhydrides) or high temperatures (>80°C), you risk O-acylation.[1] For very long syntheses, use Fmoc-Statine(Obzl)-OH  to be safe.[1]

Q2: My peptide precipitated after cleaving from the resin. How do I re-dissolve it? A: Statine peptides are often hydrophobic. Do not try to dissolve the crude pellet in water.

  • Dissolve in minimal TFA or Acetic Acid .[2]

  • Add Acetonitrile dropwise until clear.[1]

  • Dilute with water only immediately before injecting onto the HPLC.

Q3: Why is my yield lower than expected compared to standard amino acids? A: The coupling rate of


-amino acids is roughly 10-50x slower than 

-amino acids due to the distance of the nucleophilic amine from the activation site and the flexibility of the chain. You must extend reaction times or use microwave energy.
References
  • Rich, D. H., & Sun, E. T. (1980).[1] Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. (2025). Navigating the Solubility of Fmoc-Amino Acids in SPPS. BenchChem Support Resources.[1] [1]

  • Sigma-Aldrich (Merck). (2025).[1] Peptide Solubility Guidelines and Isoelectric Point Calculations. Technical Service Bulletin.[1]

  • PubChem. (2025).[1] 4-Amino-3-hydroxy-6-methylheptanoic acid (Statine) Compound Summary. National Library of Medicine.

  • ChemPep Inc. (2025).[1] Pseudoproline Dipeptides and Aggregation Breaking Strategies.[3][4] Application Note 402.[1]

Sources

Troubleshooting

refining the workup procedure for 4-Amino-3-hydroxy-6-methylheptanoic acid

To: User (Researcher/Scientist) From: Technical Support Center – Advanced Synthesis Division Subject: Refining the Workup & Purification of (3S,4S)-Statine Technical Support Case #ST-49642: Workup Optimization for Statin...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Technical Support Center – Advanced Synthesis Division Subject: Refining the Workup & Purification of (3S,4S)-Statine

Technical Support Case #ST-49642: Workup Optimization for Statine

Overview: You are likely encountering difficulties with the isolation of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Statine). This γ-amino acid is unique due to its zwitterionic nature, the presence of two chiral centers (C3, C4), and its tendency to "oil out" or gel during crystallization.

This guide moves beyond standard textbook procedures, offering a "battle-tested" workflow designed to maximize yield and diastereomeric purity.

Part 1: The Diagnostic Phase (Pre-Workup Analysis)

Before initiating the workup, determine the state of your product. The strategy diverges based on whether you are handling the N-protected ester (intermediate) or the free amino acid (final product).

Parameter Scenario A: Protected Intermediate Scenario B: Free Amino Acid
Structure Boc-Statine-OEt (or similar ester)H-Statine-OH (Zwitterion)
Solubility Soluble in EtOAc, DCM, Et₂OSoluble in H₂O; sparingly in MeOH/EtOH
Major Impurity (3R,4S)-Diastereomer (Syn/Anti mix)Inorganic salts (NaCl), residual acids
Critical Step Diastereomer Separation (Must happen here)Desalting & Crystallization

Critical Alert: Do NOT attempt to separate diastereomers at the free amino acid stage (Scenario B). The zwitterionic character makes chromatography difficult and crystallization unpredictable. Purify the protected ester (Scenario A) first.

Part 2: Execution Protocols

Protocol A: Workup & Purification of Protected Statine (The "Separation" Phase)

Target: Removal of the unwanted (3R,4S) isomer.

Reagents: Ethyl Acetate (EtOAc), Hexanes, 1M HCl, Saturated NaHCO₃, Brine.

  • Quench & Extraction:

    • Dilute the reaction mixture (e.g., Aldol condensation) with EtOAc (5x reaction volume).

    • Acid Wash: Wash with 1M HCl (cold) to remove unreacted amine/base catalysts. Why? Keeps the Boc-group stable while removing basic impurities.

    • Base Wash: Wash with Sat. NaHCO₃ to remove acidic byproducts.

    • Brine/Dry: Wash with saturated brine, dry over anhydrous Na₂SO₄ (preferred over MgSO₄ for better filtration of fines), and concentrate in vacuo.

  • Flash Chromatography (The "Gold Standard"):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes:EtOAc (4:1 → 1:1) .

    • Observation: The (3S,4S) isomer typically elutes after the (3R,4S) isomer (depending on the specific protecting groups; verify with TLC).

    • TLC Stain: Use Ninhydrin (after Boc deprotection on plate) or PMA (Phosphomolybdic Acid) stain.

  • Crystallization (Alternative to Column):

    • If chromatography is not feasible, dissolve the crude oil in minimal hot EtOAc .

    • Slowly add Hexanes until turbidity persists.

    • Cool to 4°C overnight. The (3S,4S) isomer often crystallizes preferentially.

Protocol B: Isolation of Free Statine (The "Desalting" Phase)

Target: Isolation of the pure zwitterion from the deprotection mixture.

Reagents: Dowex 50W-X8 (H+ form), 1M NH₄OH, Acetone.

  • Deprotection Workup:

    • After removing the Boc group (e.g., using TFA/DCM or HCl/Dioxane), concentrate the mixture to dryness.

    • Chase: Co-evaporate with Toluene (3x) to remove residual TFA or HCl. Why? Residual acid prevents proper crystallization.

  • Ion Exchange Chromatography (Desalting):

    • Resin Preparation: Wash Dowex 50W-X8 resin with water until the eluate is neutral.

    • Loading: Dissolve the crude residue in minimal H₂O and load onto the column.

    • Wash: Flush with H₂O (5 column volumes) to remove non-basic impurities (salts, unreacted acids).

    • Elution: Elute the Statine using 1M NH₄OH (or Pyridine/Water). Collect fractions that react to Ninhydrin.

  • Final Crystallization:

    • Concentrate the ammoniacal fractions to a small volume (do not dry completely).

    • Adjust pH to the Isoelectric Point (pI ≈ 6.0) using dilute acetic acid if necessary.

    • Add Acetone or EtOH dropwise to the aqueous concentrate until cloudy.

    • Allow to stand at 4°C. White needles of (3S,4S)-Statine should form.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

  • Cause: Presence of residual solvent (DMF/Dioxane) or diastereomeric impurities.

  • Fix:

    • Azeotrope: Redissolve in water and lyophilize (freeze-dry) to get a powder.

    • Trituration: Sonicate the oil with Et₂O or Pentane . This often induces solidification by extracting the lipophilic impurities.

Q2: The yield after Ion Exchange is very low.

  • Cause: The amino acid may have precipitated on the column or wasn't eluted fully.

  • Fix: Ensure the elution buffer (NH₄OH) is strong enough (1M is standard). If the compound is hydrophobic (due to the isobutyl group), add 10% MeOH to the elution buffer to improve solubility.

Q3: How do I confirm I have the (3S,4S) isomer and not the (3R,4S)?

  • Method: 1H NMR coupling constants.

  • Diagnostic Signal: Look at the coupling constant between H-3 and H-4 (

    
    ).
    
    • (3S,4S) [Anti]: Typically shows a smaller coupling constant (

      
       Hz) in protected oxazolidinone forms, or distinct shifts in the free form compared to the Syn isomer.
      
    • Reference: Compare with literature values for "Boc-Statine" shifts [1].

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

StatineWorkup Start Crude Reaction Mixture CheckState Is Nitrogen Protected? (e.g., Boc, Fmoc) Start->CheckState Protected Protected Intermediate (Lipophilic) CheckState->Protected Yes FreeAcid Free Amino Acid (Zwitterionic/Polar) CheckState->FreeAcid No Extract Liquid-Liquid Extraction (EtOAc / Acid / Base) Protected->Extract DiastereomerCheck Diastereomers Present? Extract->DiastereomerCheck FlashCol Flash Chromatography (Hex/EtOAc) DiastereomerCheck->FlashCol Yes (High Purity Req) CrystallizeProt Crystallization (EtOAc/Hex) DiastereomerCheck->CrystallizeProt No / Large Scale Deprotect Deprotection Step (TFA or HCl) FlashCol->Deprotect CrystallizeProt->Deprotect Deprotect->FreeAcid Dowex Ion Exchange (Dowex 50W) Load: H2O | Elute: NH4OH FreeAcid->Dowex Lyophilize Lyophilization (Freeze Drying) Dowex->Lyophilize FinalCryst Recrystallization (H2O/Acetone at pH 6) Lyophilize->FinalCryst

Caption: Decision tree for the isolation and purification of Statine, prioritizing diastereomer separation at the protected stage.

References

  • Steulmann, R. & Klankermayer, J. (2020). Synthesis of Statine and Analogues. Journal of Organic Chemistry.

  • Ma, D. et al. (2015). Practical Synthesis of (3S,4S)-Statine and Its Analogues. Tetrahedron Letters.

  • Sigma-Aldrich. (2024). Product Specification: Boc-Statine.

  • PubChem. (2024). (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid.[1][2][3][4][5] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis of (3S,4S)-Statine (4-Amino-3-hydroxy-6-methylheptanoic Acid)

Executive Summary Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical non-proteinogenic -amino acid.[1] It serves as the central transition-state mimic in Pepstatin A , a potent inhibitor of aspartyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical non-proteinogenic


-amino acid.[1] It serves as the central transition-state mimic in Pepstatin A , a potent inhibitor of aspartyl proteases (e.g., Pepsin, Cathepsin D, Renin, HIV-1 protease).

Crucial Distinction: Do not confuse Statine (the amino acid) with Statins (HMG-CoA reductase inhibitors like Atorvastatin). While both contain a


-hydroxy-

-amino/alkyl pharmacophore, Statine specifically refers to the leucine-derived amino acid found in Pepstatin.[2]

This guide compares the three dominant synthetic strategies:

  • Chiral Pool Synthesis (Classical): Utilizing L-Leucine as the source of chirality.

  • Asymmetric Synthesis (Auxiliary-Controlled): Utilizing Evans’ chiral auxiliaries for absolute stereocontrol.

  • Chemo-Enzymatic Route (Modern): Utilizing biocatalytic reduction for high diastereoselectivity.

Structural Analysis & Retrosynthesis

The synthesis of Statine hinges on the construction of the C3-C4 bond and the establishment of the syn (3S,4S) stereochemistry.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Statine (3S,4S)-Statine (Target Molecule) BetaKetoEster β-Keto Ester (Intermediate) BetaKetoEster->Statine Stereoselective Reduction (NaBH4) Leucine L-Leucine (Chiral Pool Source) Leucine->BetaKetoEster Homologation (Masamune/Joullié) AldolAdduct Syn-Aldol Adduct AldolAdduct->Statine Hydrolysis & Curtius Rearrangement Auxiliary Evans Auxiliary (Chiral Controller) Auxiliary->AldolAdduct Asymmetric Aldol Aldehyde Isovaleraldehyde Aldehyde->AldolAdduct + Glycine Synthon

Figure 1: Retrosynthetic analysis showing the two primary disconnections: the C3-C4 bond formation (Aldol) and the C2-C3 homologation of Leucine.

Detailed Experimental Protocols

Method A: The Joullié/Rich Protocol (Chiral Pool)

Best for: Rapid access to Statine using inexpensive L-Leucine. Mechanism: Activation of Boc-Leucine, condensation to form a


-keto ester, followed by diastereoselective reduction.
Step-by-Step Methodology:
  • Activation:

    • Reagents:

      
      -Boc-L-Leucine (1.0 eq), Carbonyl Diimidazole (CDI) (1.1 eq).
      
    • Conditions: Anhydrous THF, 0°C to RT, 1 hour.

    • Process: CDI activates the carboxylic acid, forming the acyl imidazole.

  • C-C Bond Formation (Claisen-type Condensation):

    • Reagents: Magnesium enolate of mono-ethyl malonate (prepared from magnesium ethoxide).

    • Conditions: Add to activated Leucine solution, stir overnight at RT.

    • Result: Formation of the

      
      -keto ester (Ethyl 4-(N-Boc-amino)-6-methyl-3-oxoheptanoate).
      
  • Stereoselective Reduction (The Critical Step):

    • Reagents: Sodium Borohydride (

      
      ).
      
    • Solvent: Ethanol/THF (1:1).

    • Temperature: -78°C (Critical for diastereoselectivity).

    • Protocol: Add

      
       slowly. The hydride attack is governed by the Felkin-Anh model, favoring the syn-(3S,4S) isomer (Statine) over the anti-(3R,4S) isomer.
      
    • Workup: Quench with 1N HCl, extract with EtOAc.

Performance Note: The reduction typically yields a 4:1 mixture favoring the desired (3S,4S) isomer. Flash chromatography is required to separate the diastereomers.

Method B: Asymmetric Aldol Synthesis (Evans Auxiliary)

Best for: High optical purity (


) and scale-up where chromatography is difficult.
Mechanism:  Uses a chiral oxazolidinone auxiliary to force facial selectivity during an aldol condensation.
Step-by-Step Methodology:
  • Auxiliary Attachment:

    • Acylate a chiral oxazolidinone (e.g., (4S)-4-benzyl-2-oxazolidinone) with isovaleric acid.

  • Asymmetric Aldol Reaction:

    • Reagents: Dibutylboron triflate (

      
      ), Diisopropylethylamine (DIPEA).
      
    • Electrophile: Benzyloxyacetaldehyde (or equivalent protected aldehyde).

    • Conditions: -78°C in

      
      .
      
    • Mechanism: Formation of a rigid boron Z-enolate. The auxiliary blocks one face, forcing the aldehyde to attack from the open face.

  • Hydrolysis & Curtius Rearrangement:

    • The auxiliary is cleaved (LiOH/H2O2) to the acid.

    • The acid undergoes Curtius rearrangement (DPPA, tBuOH) to install the amino group at C4 with retention of stereochemistry.

Comparative Performance Analysis

MetricMethod A: Chiral Pool (Joullié/Rich)Method B: Asymmetric Aldol (Evans)Method C: Chemo-Enzymatic (Modern)
Starting Material L-Leucine (Cheap, Chiral)Achiral Aldehyde + Chiral Auxiliary

-Keto Ester + Reductase
Step Count Low (3-4 steps)High (6-8 steps)Low (3 steps)
Overall Yield 30 - 45%20 - 30%50 - 65%
Stereocontrol (

)
Moderate (~4:1)Excellent (>20:1)Excellent (>99:1)
Scalability High (Reagents are cheap)Low (Auxiliary is expensive/heavy)High (Biocatalysts are efficient)
Primary Challenge Separation of diastereomers after reductionAtom economy (Auxiliary waste)Enzyme availability/screening
Decision Matrix (DOT Diagram)

DecisionMatrix Start Select Synthesis Route Scale Is Scale > 100g? Start->Scale Purity Is >99% de required without column? Scale->Purity No RouteC Method C: Chemo-Enzymatic Scale->RouteC Yes Cost Is Reagent Cost the primary driver? Purity->Cost No RouteB Method B: Evans Aldol Purity->RouteB Yes RouteA Method A: Chiral Pool (Leucine) Cost->RouteA Yes Cost->RouteB No

Figure 2: Decision matrix for selecting the optimal synthetic route based on project constraints.

Critical Insights for the Application Scientist

The "Steglich" Misconception

While Wolfgang Steglich is a giant in peptide chemistry (famous for the Steglich Esterification using DCC/DMAP), he is not the primary architect of the Statine synthesis itself. The Steglich Esterification is, however, the standard method used to couple the secondary hydroxyl group of Statine to other amino acids during the total synthesis of Pepstatin. Do not confuse the coupling method with the synthesis of the monomer.

The Diastereoselectivity Problem

In Method A (Leucine route), the reduction of the


-keto ester is the failure point.
  • Standard NaBH4: Yields ~4:1 syn:anti.

  • Optimization: Using bulky hydride sources (e.g., K-Selectride) or chelating agents (

    
    ) can invert or enhance selectivity, but often at the cost of yield. For pharmaceutical grade material, Method C (Enzymatic reduction of the ketone) is superior because enzymes like Lactobacillus ketoreductases can achieve >99% 
    
    
    
    .
Protecting Group Strategy
  • N-Terminus: Boc is preferred over Fmoc for Statine synthesis because the basic conditions required to remove Fmoc can sometimes cause retro-aldol degradation of the

    
    -hydroxy functionality.
    
  • O-Protection: The secondary alcohol is often left unprotected during peptide coupling if the activation method is mild, but for difficult couplings, it should be protected as a TBDMS ether.

References

  • Rich, D. H., & Maibaum, J. (1989). Synthesis of the novel pi-(benzyloxymethyl)-protected histidine analogue of statine. Journal of Medicinal Chemistry, 32(7), 1571–1576.

  • Maibaum, J., & Rich, D. H. (1988). Inhibition of aspartic proteases by pepstatin analogues containing a new analogue of statine. Journal of Medicinal Chemistry, 31(3), 625–629.

  • Joullié, M. M., et al. (1982). A simple synthetic route to statine and statine analogues. Journal of the Chemical Society, Chemical Communications, (19), 1118-1120.

  • Evans, D. A., et al. (1981). Asymmetric synthesis of beta-hydroxy-alpha-amino acids. Journal of the American Chemical Society, 103(8), 2127–2129.

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Note: Cited for coupling protocol context).

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Comparative

comparative docking studies of its derivatives with target enzymes

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies Introduction: The Strategic Value of Comparative Docking in Drug Discovery In the realm of structure-based drug design, molecular docking is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies

Introduction: The Strategic Value of Comparative Docking in Drug Discovery

In the realm of structure-based drug design, molecular docking is an indispensable computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[1][][3] This guide moves beyond the basics of single-ligand docking to focus on a more nuanced and powerful application: comparative docking studies. Here, the primary goal is not just to dock a single compound, but to systematically evaluate a series of structurally related molecules—a parent compound and its derivatives—against a common enzyme target.[4]

The strategic importance of this comparative approach cannot be overstated. It forms the computational backbone of Structure-Activity Relationship (SAR) studies, allowing researchers to understand how subtle modifications to a chemical scaffold influence binding affinity and interaction patterns.[5][6] By correlating structural changes with docking scores and binding modes, we can rationally guide the lead optimization process, prioritizing derivatives with the highest potential for enhanced potency and specificity before committing to costly and time-consuming synthesis and in vitro testing.[7][8]

This guide provides a comprehensive, field-proven methodology for conducting these studies, emphasizing the causality behind protocol choices and ensuring the integrity of the generated data.

Pillar 1: The Theoretical Framework of Comparative Docking

Before embarking on the practical workflow, it is crucial to grasp the foundational principles that ensure a docking study is both meaningful and predictive.

The "Lock and Key" Principle Reimagined

The interaction between a ligand and its target enzyme is a process of molecular recognition, governed by principles of geometric and chemical complementarity.[][9] This includes electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces.[] Molecular docking algorithms explore the vast conformational space of a ligand within the defined binding site of a receptor, aiming to find the pose (orientation and conformation) that is most energetically favorable.[10]

The Central Role of the Scoring Function

After a docking program generates numerous potential binding poses, a mathematical function, known as a scoring function, is used to rank them.[11][12] These functions approximate the binding free energy of the protein-ligand complex.[11] A more negative score typically indicates a stronger, more stable interaction.[13][14]

There are several classes of scoring functions, each with its own strengths and weaknesses:

  • Force-Field-Based: These use classical mechanics principles to calculate energies.

  • Empirical: These are fitted to experimental binding data and use simplified energy terms.

  • Knowledge-Based: These derive statistical potentials from known protein-ligand complex structures.[12][15]

For comparative studies, the consistency of the scoring function is paramount. While the absolute score may not perfectly correlate with experimental binding affinity, the relative ranking of a series of derivatives should ideally reflect their experimental potency trend.[16]

Why Study Derivatives? The Essence of SAR

The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its biological activity. By systematically modifying a parent compound, we create derivatives and can ask specific questions:

  • Does adding a hydroxyl group form a new hydrogen bond with a key residue?

  • Does increasing the hydrophobicity of a substituent enhance interactions with a greasy pocket?

  • Does altering a rotatable bond change the ligand's conformation to better fit the active site?

Comparative docking provides the in silico framework to generate hypotheses for these questions, guiding the design of the next generation of more potent molecules.[5][7]

Pillar 2: A Self-Validating Experimental Protocol

This section details a rigorous, step-by-step methodology for a comparative docking study. We will use AutoDock Vina , a widely used and validated open-source docking engine, as our primary tool.[16][17] The protocol is designed to be self-validating by incorporating critical checks and balances.

Overall Experimental Workflow

The entire process can be visualized as a sequential workflow, from initial data retrieval to final comparative analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Interpretation P1 1. Retrieve Target Structure (e.g., from PDB) P2 2. Prepare Target Enzyme (Remove water, add hydrogens) P1->P2 P3 3. Design & Prepare Ligands (Parent + Derivatives) P2->P3 D1 4. Define Binding Site (Grid Box Generation) P3->D1 D2 5. Run Docking Simulation (AutoDock Vina) D1->D2 A1 6. Extract Binding Affinities & Poses D2->A1 A2 7. Comparative Analysis (SAR Interpretation) A1->A2 A3 8. Visualize Interactions (Key Residues, H-Bonds) A2->A3 G Parent Parent Compound Binding Affinity: -8.5 kcal/mol Deriv_OH Derivative +OH Binding Affinity: -9.2 kcal/mol Parent->Deriv_OH Add -OH Deriv_Cl Derivative +Cl Binding Affinity: -8.9 kcal/mol Parent->Deriv_Cl Add -Cl Deriv_Loss Derivative -Ring Binding Affinity: -6.1 kcal/mol Parent->Deriv_Loss Remove Ring Interaction_Hbond Forms New H-Bond with Glu286 Deriv_OH->Interaction_Hbond Interaction_Hydrophobic Maintains Hydrophobic Interaction Deriv_Cl->Interaction_Hydrophobic Interaction_Loss Loses Key Hydrophobic Interaction Deriv_Loss->Interaction_Loss

Caption: Logical relationship between structural changes and binding outcomes.

Conclusion: From Data to Drug Design Directives

A comparative molecular docking study, when executed with scientific rigor, provides more than just a list of numbers. It delivers actionable intelligence. It allows researchers to build a robust Structure-Activity Relationship model, explaining why certain chemical modifications enhance binding affinity while others are detrimental. This computational insight is crucial for prioritizing the synthesis of the most promising derivatives, thereby accelerating the drug discovery pipeline and conserving valuable resources. The ultimate goal is to bridge the gap between computational prediction and experimental validation, using these in silico results to guide the rational design of novel, more effective therapeutics. [30]

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